Triphenyl phosphorotriselenoite
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Overview
Description
Triphenyl phosphorotriselenoite is an organophosphorus compound characterized by the presence of three phenyl groups attached to a phosphorus atom, which is further bonded to three selenium atoms. This compound is part of the broader class of tertiary phosphines, known for their versatility in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl phosphorotriselenoite can be synthesized through the reaction of triphenylphosphine with elemental selenium. The reaction typically involves heating triphenylphosphine with selenium in an inert atmosphere to prevent oxidation. The reaction proceeds as follows:
P(C6H5)3+3Se→P(C6H5)3Se3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Triphenyl phosphorotriselenoite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide and selenium dioxide.
Reduction: It can be reduced back to triphenylphosphine and elemental selenium.
Substitution: It can participate in substitution reactions where the selenium atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and selenium dioxide.
Reduction: Triphenylphosphine and elemental selenium.
Substitution: Triphenylphosphine derivatives with different chalcogens or halogens.
Scientific Research Applications
Triphenyl phosphorotriselenoite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in selenium-based drugs.
Industry: It is used in the synthesis of other organophosphorus compounds and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which triphenyl phosphorotriselenoite exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. The selenium atoms can also participate in redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Lacks selenium atoms and is less reactive in redox reactions.
Triphenylphosphine oxide: Contains an oxygen atom instead of selenium, leading to different reactivity.
Triphenylphosphine sulfide: Contains sulfur atoms, which have different chemical properties compared to selenium.
Uniqueness
Triphenyl phosphorotriselenoite is unique due to the presence of selenium atoms, which impart distinct redox properties and reactivity compared to its oxygen and sulfur analogs. This makes it particularly valuable in applications requiring specific redox behavior and coordination chemistry.
Properties
CAS No. |
58558-73-9 |
---|---|
Molecular Formula |
C18H15PSe3 |
Molecular Weight |
499.2 g/mol |
IUPAC Name |
tris(phenylselanyl)phosphane |
InChI |
InChI=1S/C18H15PSe3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI Key |
WIUTWOPSEJFKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]P([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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